Fmoc-2-iodo-l-phenylalanine

Description

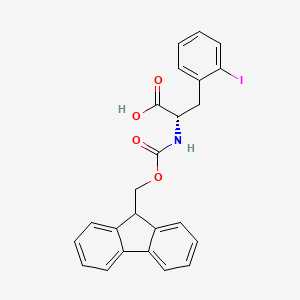

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKDZEDXFIXGNK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716677 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210282-32-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block for Advanced Peptide Chemistry

An In-Depth Technical Guide to Fmoc-2-iodo-L-phenylalanine: Properties and Applications

In the landscape of modern drug discovery and peptide science, the repertoire of proteinogenic amino acids is often insufficient to address the complex challenges of therapeutic design. The introduction of non-canonical amino acids into peptide sequences offers a powerful strategy to enhance stability, modulate bioactivity, and introduce novel functionalities. Among these, Fmoc-2-iodo-L-phenylalanine has emerged as a particularly valuable building block for researchers and drug development professionals.[1]

This N-α-Fmoc protected amino acid derivative combines the structural scaffold of phenylalanine with a strategically placed iodine atom at the ortho position of the phenyl ring. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[][3] More importantly, the iodine atom is not merely a steric modification; it serves as a highly versatile synthetic handle. This feature unlocks a vast potential for post-synthetic modifications through various cross-coupling reactions and facilitates the development of radiolabeled peptides for diagnostic and therapeutic applications.[1][4][5]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core properties of Fmoc-2-iodo-L-phenylalanine, its practical application in SPPS, and the advanced methodologies it enables. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is the foundation for its successful application. Fmoc-2-iodo-L-phenylalanine is an off-white powder whose characteristics are well-defined for use in synthetic chemistry.[1]

Table 1: Key Physicochemical Properties of Fmoc-2-iodo-L-phenylalanine

| Property | Value | Source(s) |

| CAS Number | 210282-32-9 | [1][6] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1][7] |

| Molecular Weight | 513.32 g/mol (or 513.4 g/mol ) | [1][7][8] |

| Appearance | Off-white powder | [1] |

| Melting Point | 125-129 °C | [1] |

| Optical Rotation | [α]D²⁵ = -60 to -65º (c=1 in DMF) | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | 0-8 °C, desiccated | [1] |

The hydrophobicity imparted by the Fmoc group and the phenyl ring renders the molecule insoluble in water but readily soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[9] This solubility profile is a critical prerequisite for its use in solid-phase peptide synthesis, where complete dissolution is necessary for efficient and rapid coupling reactions.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-2-iodo-L-phenylalanine is as a building block in Fmoc-based SPPS. This technique, pioneered by Merrifield and advanced by the introduction of the Fmoc group, allows for the synthesis of peptides while the growing chain is anchored to an insoluble resin support.[3][11][12] This simplifies the entire process by enabling the removal of excess reagents and by-products through simple filtration and washing steps.[3]

Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation

The following protocol outlines a self-validating system for the efficient incorporation of Fmoc-2-iodo-L-phenylalanine into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-2-iodo-L-phenylalanine

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or equivalent activator.

-

N,N-Diisopropylethylamine (DIEA).

-

-

Solvent: High-purity DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. This is a critical first step to ensure that all reactive sites on the polymer support are accessible to reagents.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

-

Drain and repeat the deprotection step with fresh solution for another 10-15 minutes. The secondary amine, piperidine, cleaves the base-labile Fmoc group, liberating a free N-terminal amine on the growing peptide chain.[3]

-

-

Washing:

-

Drain the deprotection solution.

-

Thoroughly wash the resin to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct. A typical wash cycle is 5-7 times with DMF. Incomplete washing can neutralize the subsequent coupling reagents, leading to failed synthesis.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, prepare the coupling solution. Dissolve Fmoc-2-iodo-L-phenylalanine (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIEA (6-8 eq.) in DMF.

-

Causality: HBTU is an activating agent that converts the carboxylic acid of the amino acid into a more reactive ester, facilitating amide bond formation. DIEA acts as a non-nucleophilic base to activate the HBTU and neutralize the protonated amine on the resin.[11]

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction for 1-2 hours. Due to the potential for steric hindrance from the ortho-iodine atom, a longer coupling time or a "double coupling" (repeating step 4) may be necessary to drive the reaction to completion.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM and IPA to remove excess reagents and by-products.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Advanced Applications: Leveraging the Iodine Moiety

The true power of incorporating 2-iodo-L-phenylalanine into a peptide lies in the post-synthetic modifications enabled by the carbon-iodine bond. This functionality transforms the peptide from a static sequence into a dynamic scaffold for further chemical diversification.

On-Resin Cross-Coupling Reactions

The iodinated phenyl ring is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the site-specific installation of diverse chemical groups directly onto the peptide while it is still attached to the solid support, a strategy that is highly valuable for generating peptide libraries and structure-activity relationship (SAR) studies.[4]

Key Reactions Include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, introducing novel aryl or vinyl groups.[4][13]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for click chemistry or creating rigid structural constraints.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.[13]

-

Copper-Mediated Coupling: Reaction with thiols to generate thiophenylalanine derivatives, which can mimic cysteine and tyrosine residues.[14][15][16]

Figure 2: Workflow for post-synthetic peptide modification via on-resin cross-coupling.

Exemplary Protocol: On-Resin Suzuki Coupling This protocol is a generalized starting point and must be optimized for specific substrates.

-

Resin Preparation: Start with the fully synthesized peptide-resin containing the 2-iodo-L-phenylalanine residue. Wash thoroughly with a solvent like THF or a mixture of DMF/water.

-

Reagent Preparation: Prepare a solution of the desired arylboronic acid (5-10 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.1-0.2 eq.), and an aqueous base like Na₂CO₃ or K₃PO₄.

-

Coupling Reaction: Add the reagent mixture to the resin. Heat the reaction vessel to 40-80 °C and agitate for 4-16 hours under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

-

Washing: After the reaction, cool the vessel and wash the resin extensively with DMF, water, and DCM to remove all traces of catalyst and reagents.

-

Cleavage: Cleave the modified peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.

Radiolabeling for Biomedical Imaging and Therapy

The presence of iodine makes 2-iodo-L-phenylalanine an ideal precursor for radiolabeling. The non-radioactive ¹²⁷I can be exchanged for radioactive isotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. Peptides containing these radioisotopes are valuable tools in nuclear medicine.

-

Diagnostic Imaging: Peptides labeled with gamma-emitters (¹²³I for SPECT) or positron-emitters (¹²⁴I for PET) can be used to visualize tumors or other disease sites where the peptide accumulates.[17][18][19] Radiolabeled amino acids are particularly promising for tumor detection because many cancer cells exhibit upregulated amino acid transport systems.[18][19][20]

-

Endoradiotherapy: When labeled with a beta-emitter like ¹³¹I, the peptide can selectively deliver a cytotoxic radiation dose to target tissues, a therapeutic strategy known as endoradiotherapy.[20] This approach has shown promise in preclinical and clinical studies for treating refractory gliomas.[18][20] The synthesis of these radiolabeled compounds often involves a copper(I)-assisted nucleophilic exchange reaction on the precursor molecule.[17]

Conclusion: An Indispensable Tool for Peptide Innovation

Fmoc-2-iodo-L-phenylalanine is far more than a simple protected amino acid. It is a strategically designed chemical tool that empowers researchers to push the boundaries of peptide science. Its straightforward integration into standard SPPS protocols provides access to peptides containing a unique and highly reactive functional handle. This iodine moiety is the gateway to a vast array of post-synthetic modifications via cross-coupling chemistry, enabling the rapid diversification of peptide leads. Furthermore, its role as a precursor for radiolabeled analogues places it at the forefront of developing next-generation diagnostic and therapeutic agents. For any laboratory engaged in advanced peptide synthesis, drug discovery, or biomedical imaging, Fmoc-2-iodo-L-phenylalanine is an essential and enabling resource.

References

-

Fmoc-2-iodo-L-phenylalanine. Aralez Bio eStore. [Link]

-

Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of Thiophenylalanine-containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 302-305. [Link]

-

Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling. PubMed. [Link]

-

Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. NIH National Library of Medicine. [Link]

-

Van der Poorten, O., D'Hondt, M., & Ballet, S. (2021). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]

-

Verhoog, S., et al. (2023). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. RSC Publishing. [Link]

-

Fmoc-Phe(4-I)-OH [82565-68-2]. Aapptec Peptides. [Link]

-

Lahoutte, T., et al. (2004). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]

-

Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). ACS Publications. [Link]

-

The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. (2024). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Dittmann, H., et al. (2004). Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas. PubMed. [Link]

-

Sharma, S. K., & Ganesan, A. (2000). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. [Link]

-

What is solid-phase synthesis of peptides? (2024). Reddit. [Link]

-

Montalbán-López, M., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]

-

Fmoc-phenylalanine. NIH National Library of Medicine. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]

-

The Role of Brominated Phenylalanine Derivatives in Drug Discovery. (2024). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Kaira, K., et al. (2013). Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma. NIH National Library of Medicine. [Link]

-

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid. NIH National Library of Medicine. [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

-

Mohammadi, S., et al. (2020). Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide. NIH National Library of Medicine. [Link]

-

bmse000045 L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Mertens, J., et al. (2002). 123/125I-labelled 2-iodo-L:-Phenylalanine and 2-iodo-D:-Phenylalanine: Comparative Uptake in Various Tumour Types and Biodistribution in Mice. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. mdpi.com [mdpi.com]

- 5. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03948J [pubs.rsc.org]

- 6. aralezbio-store.com [aralezbio-store.com]

- 7. Fmoc-2-iodo-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 8. parchem.com [parchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. reddit.com [reddit.com]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 123/125I-labelled 2-iodo-L: -phenylalanine and 2-iodo-D: -phenylalanine: comparative uptake in various tumour types and biodistribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-2-iodo-L-phenylalanine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, halogenated amino acids have garnered significant attention for their ability to introduce unique steric and electronic features, thereby influencing peptide conformation, stability, and receptor-binding affinity. Fmoc-2-iodo-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, stands out as a pivotal building block in this context.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Fmoc-2-iodo-L-phenylalanine. It is designed to serve as a practical resource for researchers engaged in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics and diagnostics. The strategic placement of an iodine atom on the phenyl ring opens avenues for radioiodination, cross-coupling reactions, and the introduction of a heavy atom for crystallographic studies, making it a versatile tool in the modern chemist's arsenal.

Chemical Structure and Properties

Fmoc-2-iodo-L-phenylalanine is characterized by three key structural features: the L-phenylalanine backbone, a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, and an iodine atom at the ortho (2-) position of the phenyl ring.

Diagram 1: Chemical Structure of Fmoc-2-iodo-L-phenylalanine

Caption: 2D representation of Fmoc-2-iodo-L-phenylalanine.

The physicochemical properties of Fmoc-2-iodo-L-phenylalanine are summarized in the table below. These properties are critical for its handling, storage, and application in peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 210282-32-9 | [1] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1] |

| Molecular Weight | 513.32 g/mol | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 125-129 °C | [1] |

| Optical Rotation | [α]D²⁵ = -60 to -65º (c=1 in DMF) | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | 0-8 °C, desiccated | [1] |

Synthesis of Fmoc-2-iodo-L-phenylalanine

The synthesis of Fmoc-2-iodo-L-phenylalanine is typically a two-stage process: first, the synthesis of the 2-iodo-L-phenylalanine precursor, followed by the protection of its α-amino group with the Fmoc moiety.

Diagram 2: Synthetic Workflow for Fmoc-2-iodo-L-phenylalanine

Sources

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-2-iodo-L-phenylalanine

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis, purification, and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-2-iodo-L-phenylalanine (Fmoc-2-iodo-L-phenylalanine). This halogenated amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), offering a strategic tool for researchers in drug discovery and chemical biology. The presence of an iodine atom on the phenyl ring facilitates the synthesis of complex peptides with enhanced properties, including improved stability, bioactivity, and potential for radiolabeling or cross-coupling reactions.[1][2] This document details two robust synthetic pathways for the precursor, 2-iodo-L-phenylalanine, followed by a standardized Fmoc-protection protocol. Furthermore, it provides field-proven methodologies for purification via recrystallization and preparative HPLC, and concludes with a guide to analytical characterization to ensure the high purity required for demanding synthetic applications.

Introduction: The Strategic Value of Iodinated Phenylalanine

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug development. Fmoc-2-iodo-L-phenylalanine (C₂₄H₂₀INO₄, M.W. 513.32 g/mol ) is particularly significant.[3] The iodine atom at the ortho position of the phenyl ring is not merely a steric modification; it serves as a versatile chemical handle. Its applications include:

-

Radiolabeling: The iodine atom can be substituted with radioactive isotopes (e.g., ¹²³I, ¹²⁵I) for use in molecular imaging and biodistribution studies.[4][5]

-

Cross-Coupling Chemistry: The carbon-iodine bond is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the post-synthetic modification of peptides on the solid phase or in solution.

-

Structural Probes: The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination of peptide and protein structures.

-

Modulation of Bioactivity: The steric bulk and electronic properties of the iodine can influence peptide conformation and receptor binding affinity, leading to enhanced therapeutic profiles.[6]

This guide is designed for researchers and professionals who require a reliable and well-characterized supply of this critical reagent. The protocols described herein are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure both success and understanding.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 210282-32-9 | [1] |

| Molecular Formula | C₂₄H₂₀INO₄ | [3] |

| Molecular Weight | 513.32 g/mol | [3] |

| Appearance | Off-white to white powder/crystalline solid | [1] |

| Melting Point | 125-129 °C | [1] |

| Optical Rotation | [α]D25 = -60 to -65º (c=1 in DMF) | [1] |

| Purity (Typical) | ≥98% (HPLC) | [1] |

| Storage | 0-8 °C, desiccated | [1] |

Synthesis of the Precursor: 2-Iodo-L-phenylalanine

The critical first step is the synthesis of the unprotected amino acid, 2-iodo-L-phenylalanine. Two effective methods are presented: the classic Sandmeyer reaction and a modern copper-catalyzed halogen exchange.

Workflow for Precursor Synthesis

Caption: Alternative synthetic routes to 2-Iodo-L-phenylalanine.

Route A: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a foundational transformation in aromatic chemistry that converts a primary aryl amine into an aryl halide via a diazonium salt intermediate.[7][8] This method is advantageous when starting from 2-amino-L-phenylalanine.

Mechanism Insight: The reaction proceeds in two main stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively unstable diazonium salt.[9] Second, this diazonium salt is treated with a solution of potassium iodide. The iodide ion displaces the dinitrogen gas (an excellent leaving group), forming the aryl iodide. While many Sandmeyer reactions require a copper(I) catalyst, the iodination step often proceeds without it due to the high nucleophilicity of the iodide ion.[10]

-

Dissolution & Cooling: Dissolve 2-amino-L-phenylalanine (1.0 eq) in 1 M sulfuric acid in an Erlenmeyer flask with magnetic stirring. Cool the resulting solution to 0-5 °C in an ice-water bath. It is critical to maintain this low temperature throughout the diazotization to prevent the premature decomposition of the diazonium salt.[11]

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water. Add this solution dropwise to the cooled amino acid solution over approximately 45-60 minutes. The rate of addition must be slow enough to keep the internal temperature below 5 °C. The formation of nitrogen gas (N₂) bubbles will be observed.[11] Slow addition minimizes the formation of hazardous brown nitrogen oxide fumes.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water and cool it in the ice bath. Slowly add the freshly prepared, cold diazonium salt solution to the KI solution with vigorous stirring.

-

Reaction & Work-up: Allow the reaction mixture to warm slowly to room temperature and then stir for an additional 2-3 hours. A precipitate or oil may form. Extract the entire mixture three times with ethyl acetate.

-

Purification: Combine the organic extracts and wash with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 2-iodo-L-phenylalanine. This product can be purified further by recrystallization from an ethanol/water mixture.[5]

Route B: Synthesis via Cu(I)-Assisted Halogen Exchange

A more recent and often higher-yielding method involves the nucleophilic substitution of 2-bromo-L-phenylalanine with iodide, catalyzed by a copper(I) salt.[4] This method avoids the potentially unstable diazonium intermediate.

Mechanism Insight: This reaction is a Cu(I)-assisted nucleophilic aromatic substitution. The precise mechanism is complex, but it is understood that copper(I) coordinates to the aryl halide, facilitating the displacement of the bromide with the iodide nucleophile. The reaction requires high temperatures and specific concentrations of reagents for optimal yield.[4]

This protocol is adapted from an optimized procedure for radiolabeling precursors and should be performed in a sealed pressure vessel by trained personnel.[4]

-

Reagent Preparation: In a suitable pressure vessel, combine 2-bromo-L-phenylalanine (1.0 eq), sodium iodide (NaI, ~8 eq), copper(II) sulfate (CuSO₄, ~0.16 eq), and stannous sulfate (SnSO₄, ~1.5 eq). The stannous sulfate serves to reduce Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction: Add appropriate solvents and buffers as described in the source literature to achieve the optimized concentrations.[4] Seal the vessel and heat to 180 °C for 24 hours.

-

Work-up and Purification: After cooling, the product must be isolated from the reaction mixture. This typically involves chromatographic purification. The crude mixture can be loaded onto an ion-exchange column to separate the amino acid from salts and unreacted starting material, followed by further purification using reversed-phase HPLC.

Fmoc Protection of 2-Iodo-L-phenylalanine

The protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group is a critical step to prepare the derivative for SPPS. The Fmoc group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[12] The standard Schotten-Baumann conditions are highly effective.[13]

Workflow for Fmoc Protection

Caption: General workflow for the Fmoc protection reaction.

-

Dissolution: Dissolve 2-iodo-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate (or sodium carbonate) solution. Stir until a clear solution is obtained. The base is crucial for deprotonating the amino group, rendering it nucleophilic.[14]

-

Fmoc Reagent Addition: To the stirred solution, add N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) portion-wise. Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable and less prone to side reactions.[12]

-

Reaction: Allow the reaction mixture to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amino acid.

-

Initial Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. The desired product will remain in the basic aqueous layer as a carboxylate salt.[13]

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. With vigorous stirring, slowly add 1 M HCl to acidify the solution to a pH of approximately 2. This protonates the carboxylate, causing the water-insoluble Fmoc-protected amino acid to precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold diethyl ether or hexane to aid in drying.

-

Drying: Dry the product under high vacuum to obtain the crude Fmoc-2-iodo-L-phenylalanine.

Purification of Fmoc-2-Iodo-L-phenylalanine

Achieving high purity (>98%) is paramount for successful peptide synthesis, as impurities can lead to deletion or truncated sequences.[15] A two-step purification strategy involving recrystallization followed by HPLC is recommended for achieving the highest quality material.

Recrystallization

Recrystallization is an effective technique for removing most bulk impurities from the crude product. The choice of solvent is critical.

-

Dissolution: Place the crude, dried Fmoc-2-iodo-L-phenylalanine in a flask. Add a minimal amount of a hot solvent in which the compound is soluble, such as ethyl acetate or toluene.[10][14] Heat gently with stirring to achieve complete dissolution.

-

Crystallization: Slowly add a non-polar "anti-solvent" in which the product is insoluble, such as hexanes or petroleum ether, until the solution becomes persistently cloudy.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation. Slow cooling is key to forming well-defined, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity material, especially for demanding applications like the synthesis of long peptides or GMP-grade pharmaceuticals, preparative reversed-phase HPLC (RP-HPLC) is the gold standard.[16]

| Parameter | Recommended Setting | Rationale |

| Column | C18 stationary phase (e.g., 21.2 x 250 mm, 5-10 µm) | Provides excellent hydrophobic retention and resolution for Fmoc-protected amino acids. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent, improving peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile | Acetonitrile is the organic eluent. |

| Gradient | A shallow gradient, e.g., 30-70% B over 40 minutes | Optimized to provide maximum separation between the product and closely eluting impurities. |

| Flow Rate | ~15-20 mL/min (for a 21.2 mm ID column) | Adjusted for optimal separation on the preparative scale. |

| Detection | UV at 265 nm | The Fmoc group has a strong characteristic absorbance at this wavelength.[16] |

| Post-Run | Combine pure fractions and lyophilize to a fluffy white powder. | Lyophilization removes the aqueous/organic mobile phase without heating the sample. |

Quality Control and Characterization

Rigorous analytical testing is required to confirm the identity and purity of the final product.

Purity Assessment by Analytical HPLC

The purity of the final product should be assessed by analytical RP-HPLC using conditions similar to the preparative method but on a smaller scale column (e.g., 4.6 x 150 mm) with a faster gradient. The purity is calculated by dividing the main peak area by the total area of all peaks.[16]

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the Fmoc group (aromatic protons typically between 7.3-7.9 ppm), the phenylalanine aromatic protons (which will be shifted and show complex splitting due to the iodine substituent), and the α- and β-protons of the amino acid backbone (typically between 3.0-4.8 ppm).[17][18]

-

¹³C NMR: The spectrum will confirm the presence of all 24 carbons. Key signals include the carbonyl carbon (~170-175 ppm), the carbons of the Fmoc group, and the aromatic carbons, including the carbon directly bonded to iodine which will appear at a characteristically low field (~90-100 ppm).[19]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the compound.

-

Expected Mass (M+H)⁺: 514.05 g/mol

-

Expected Mass (M+Na)⁺: 536.03 g/mol

-

Conclusion

Fmoc-2-iodo-L-phenylalanine is a strategically important building block for modern peptide science. Its synthesis, while requiring careful execution, is achievable through established and reliable chemical transformations. By following the detailed protocols for synthesis via either the Sandmeyer or halogen-exchange routes, followed by robust Fmoc protection and multi-step purification, researchers can produce high-purity material. The analytical validation through HPLC, NMR, and MS provides the necessary confidence in product quality, ensuring the successful and reproducible synthesis of novel and complex peptides for therapeutic and research applications.

References

-

Slooter, N., et al. (2007). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. Retrieved from [Link]

-

Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2024). Journal of Biomolecular NMR. Retrieved from [Link]

-

De la Hoz, A., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC - NIH. Retrieved from [Link]

-

Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. (2012). ACS Publications. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

-

Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2022). How to do the Fmoc amino acid recrystallization?. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Fmoc-phenylalanine. Retrieved from [Link]

-

Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

AURCO Journal. (2016). Discovery-based Experiment: Synthesis and Characterization of Phenyllactic Acid from Phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4: Diazotization of L-alanine and L-phenylalanine ethyl esters. Retrieved from [Link]

-

NIH. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]

-

BMRB. (n.d.). L-Phenylalanine. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.

-

NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Iodo-L-phenylalanine, 2tms - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. studylib.net [studylib.net]

- 12. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 19. spectrabase.com [spectrabase.com]

Fmoc-2-iodo-L-phenylalanine CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-2-iodo-L-phenylalanine: Properties, Synthesis, and Applications

Introduction

Fmoc-2-iodo-L-phenylalanine is a specialized amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery.[1][2] Its structure incorporates three key features: the L-phenylalanine backbone, a strategic iodine atom on the ortho position of the phenyl ring, and the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.[1] This unique combination makes it an invaluable tool for synthesizing complex peptides and developing novel therapeutic agents. The Fmoc group is fundamental to the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, offering the advantage of mild, base-labile deprotection conditions that preserve the integrity of sensitive peptide sequences.[][4] The presence of the iodine atom enhances the molecule's utility, enabling applications ranging from radiolabeling for diagnostic imaging to creating peptides with improved stability and bioactivity.[1][5] This guide provides a comprehensive overview of Fmoc-2-iodo-L-phenylalanine for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of Fmoc-2-iodo-L-phenylalanine are summarized below. These data are essential for experimental design, including calculating molar equivalents for synthesis and ensuring proper storage conditions to maintain the compound's integrity.

| Property | Value | Source(s) |

| CAS Number | 210282-32-9 | [1][6][7] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1][8] |

| Molecular Weight | 513.4 g/mol (also cited as 513.32 g/mol ) | [1][7][8] |

| Appearance | Off-white powder | [1] |

| Purity | Typically ≥ 98% (by HPLC) | [1] |

| Melting Point | 125-129 °C | [1] |

| Optical Rotation | [α]D²⁵ = -60 to -65º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Synonyms | Fmoc-L-Phe(2-I)-OH, Fmoc-o-iodo-L-Phe-OH | [1][8] |

Synthesis and Quality Control

The synthesis of Fmoc-2-iodo-L-phenylalanine is a multi-step process that requires precise control to ensure stereochemical purity and high yield. While a detailed, multi-step synthesis from basic precursors is complex, a notable method involves the Cu¹⁺-assisted nucleophilic halogen exchange.[5] This reaction can produce 2-iodo-L-phenylalanine from a 2-bromo-L-phenylalanine precursor, which is then protected with the Fmoc group.[5] An optimization study of this precursor synthesis identified temperature, copper sulfate (CuSO₄), and sodium iodide (NaI) as the most critical parameters, achieving yields consistently over 74%.[5]

Causality in Synthesis: The choice of a copper-assisted nucleophilic exchange is significant because it offers a more direct route compared to cumbersome, multi-step stereo-specific syntheses, and importantly, it was shown to proceed without racemization.[5] Following the synthesis of the core amino acid, the α-amino group is protected using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or a similar reagent under basic conditions to yield the final product.

Self-Validating Quality Control: The integrity of each batch must be rigorously validated to ensure its suitability for peptide synthesis.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, which should typically be ≥ 98%.[1]

-

Identity Confirmation: The structure is confirmed using techniques like ¹H-NMR and Mass Spectrometry (MS) to ensure the correct molecular weight and structure.[5]

-

Stereochemical Integrity: Chiral HPLC is employed to confirm that no racemization has occurred during synthesis, ensuring the product is the pure L-enantiomer.[5]

Core Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-iodo-L-phenylalanine is primarily used as a building block in Fmoc-based SPPS.[1][4] This strategy is the dominant method for peptide synthesis due to its efficiency, amenability to automation, and mild deprotection conditions, which minimize side reactions.[][9]

The Role of the Fmoc Group: The Fmoc group protects the α-amino group of the phenylalanine derivative. It is stable under the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[][10] This orthogonality allows for the selective deprotection of the N-terminus at each cycle, enabling the sequential addition of the next Fmoc-protected amino acid to the growing peptide chain.[9]

Caption: Conceptual workflow for drug discovery using Fmoc-2-iodo-L-phenylalanine.

Experimental Protocol: Standard Coupling in Fmoc-SPPS

This protocol describes the manual coupling of Fmoc-2-iodo-L-phenylalanine onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-2-iodo-L-phenylalanine

-

Coupling/Activating Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

Reaction Vessel: Solid-phase synthesis vessel with a frit for solvent drainage.

Methodology:

-

Resin Preparation:

-

Ensure the Fmoc group from the previous amino acid has been removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove all traces of piperidine. The resin should be swelled in DMF.

-

-

Activation of Amino Acid:

-

In a separate vial, dissolve Fmoc-2-iodo-L-phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the activation to proceed for 1-2 minutes. The solution may change color.

-

Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid to form an activated ester. DIPEA acts as a non-nucleophilic base to facilitate this activation and maintain a basic pH for the subsequent coupling reaction. Using slight excesses ensures the reaction goes to completion.

-

-

Coupling Reaction:

-

Drain the DMF from the swelled resin in the reaction vessel.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Monitoring the Reaction:

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates the coupling is complete. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

-

Trustworthiness: The Kaiser test is a self-validating step within the protocol. It provides direct feedback on the reaction's completion, preventing the synthesis from proceeding with an incomplete sequence, which would be difficult to purify later.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

3x with DMF

-

3x with DCM

-

3x with DMF

-

-

The resin is now ready for the deprotection of the newly added Fmoc-2-iodo-L-phenylalanine to continue the synthesis of the peptide chain.

-

Conclusion

Fmoc-2-iodo-L-phenylalanine is a highly versatile and powerful reagent in peptide chemistry. Its foundational role in Fmoc-SPPS is well-established, providing a reliable method for peptide chain elongation. [1]Beyond its function as a standard building block, the ortho-iodine atom provides a unique chemical handle that significantly expands its utility into drug discovery and biomedical research. [1][5]This enables the development of radiolabeled peptides for diagnostic purposes and the creation of novel peptide therapeutics with enhanced pharmacological profiles. [5][11]For scientists and researchers in the field, a thorough understanding of its properties and applications is key to leveraging its full potential in designing the next generation of peptide-based molecules.

References

-

Fmoc-2-iodo-L-phenylalanine. Aralez Bio eStore. [Link]

-

Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]

-

Fmoc-Phe(4-I)-OH [82565-68-2]. Aapptec Peptides. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. PubMed. [Link]

-

Peptide Synthesis and Applications. Semantic Scholar. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-2-Iodo-L-Phenylalanine - Creative Peptides [creative-peptides.com]

- 4. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aralezbio-store.com [aralezbio-store.com]

- 7. parchem.com [parchem.com]

- 8. Fmoc-2-iodo-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 9. Automated Peptide Synthesizers [peptidemachines.com]

- 10. [PDF] Peptide Synthesis and Applications | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Fmoc-2-iodo-L-phenylalanine for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of Solubility in Peptide Synthesis

In the realm of peptide synthesis and drug development, the seemingly simple parameter of solubility is, in reality, a cornerstone of success. For researchers and scientists working with modified amino acids, a thorough understanding of a compound's behavior in various solvent systems is not merely advantageous—it is critical. Poor solubility can precipitate a cascade of issues, from inefficient coupling reactions and the generation of deletion sequences to challenges in purification and formulation.[1] This guide is dedicated to providing an in-depth technical exploration of the solubility of a particularly valuable, yet nuanced, building block: Fmoc-2-iodo-L-phenylalanine.

This document eschews a rigid, templated format in favor of a logically structured narrative that mirrors the thought process of a scientist in the field. We will begin by dissecting the molecular characteristics of Fmoc-2-iodo-L-phenylalanine that govern its solubility, then move to a practical discussion of its behavior in common organic solvents, and culminate in a detailed, field-tested protocol for empirical solubility determination. Our objective is to equip you not just with data, but with a foundational understanding that will empower you to make informed decisions in your own laboratory settings.

Deconstructing the Molecule: Theoretical Underpinnings of Solubility

The solubility of Fmoc-2-iodo-L-phenylalanine is a direct consequence of its distinct chemical architecture. Three primary components contribute to its overall physicochemical properties: the L-phenylalanine backbone, the N-terminal Fmoc protecting group, and the iodine substituent on the phenyl ring.

-

The Phenylalanine Core: The inherent hydrophobicity of the phenylalanine side chain contributes to the molecule's tendency to dissolve in non-polar environments.[2]

-

The Fmoc Group: The large, aromatic 9-fluorenylmethyloxycarbonyl (Fmoc) group is the dominant driver of the molecule's solubility profile in the context of peptide synthesis. This bulky, non-polar moiety significantly enhances the compound's affinity for organic solvents.[1] Consequently, like most Fmoc-protected amino acids, Fmoc-2-iodo-L-phenylalanine is readily soluble in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS).[2][3][4]

-

The Iodine Substituent: The introduction of a halogen atom to the phenyl ring, in this case, iodine at the ortho position, further modulates the molecule's solubility. Halogenation, particularly with larger halogens like bromine and iodine, tends to increase the lipophilicity and hydrophobicity of the aromatic ring.[5] This effect can lead to a decrease in aqueous solubility.[5] The presence of the iodine atom can also introduce subtle electronic effects that may influence intermolecular interactions and, consequently, solubility in different solvent systems.

The interplay of these three factors results in a molecule that is generally well-suited for standard SPPS protocols, which predominantly utilize organic solvents. However, the increased hydrophobicity imparted by the iodine atom necessitates careful consideration when selecting solvents to ensure complete dissolution, particularly at high concentrations.

Solubility Profile of Fmoc-2-iodo-L-phenylalanine: A Practical Overview

| Solvent | Solvent Class | Expected Solubility | Rationale & Field Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common solvent for SPPS, DMF is an excellent solvent for the majority of Fmoc-amino acids due to its ability to effectively solvate the protected amino acid.[2][3][4] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is often used as a more powerful alternative to DMF, particularly for dissolving compounds with a tendency to aggregate. It is expected to readily dissolve Fmoc-2-iodo-L-phenylalanine.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent and is expected to be an excellent solvent for this compound. It is particularly useful for preparing concentrated stock solutions. |

| Dichloromethane (DCM) | Non-polar Aprotic | Moderately Soluble | While less polar than DMF and NMP, DCM is often used in SPPS for washing steps. The solubility of many Fmoc-amino acids in DCM is limited, and this is expected to be the case for the iodo-derivative as well. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly to Moderately Soluble | THF is less effective at solvating Fmoc-amino acids compared to DMF or NMP. Its use may require co-solvents or be limited to lower concentrations. |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Acetonitrile is generally not a primary solvent for dissolving Fmoc-amino acids in SPPS due to its lower solvating power for these compounds. |

| Methanol / Ethanol | Polar Protic | Very Slightly Soluble to Insoluble | The large, non-polar Fmoc group and the hydrophobic iodophenyl side chain significantly limit solubility in polar protic solvents like alcohols.[1] |

| Water | Polar Protic | Insoluble | The pronounced hydrophobic character of the molecule renders it essentially insoluble in aqueous solutions.[6] |

Experimental Determination of Solubility: A Validated Protocol

For applications demanding precise concentrations, such as the preparation of stock solutions for automated synthesis or for kinetic studies, the empirical determination of solubility is a critical step. The following protocol provides a robust and self-validating method for quantifying the solubility of Fmoc-2-iodo-L-phenylalanine in a solvent of interest.

Principle

This method is based on the preparation of a saturated solution at a constant temperature, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant using High-Performance Liquid Chromatography (HPLC).

Materials

-

Fmoc-2-iodo-L-phenylalanine (high purity)

-

Anhydrous organic solvents of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add an excess amount of Fmoc-2-iodo-L-phenylalanine to a known volume (e.g., 1.0 mL) of each test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-2-iodo-L-phenylalanine of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group has a strong absorbance (e.g., 265 nm or 301 nm).

-

-

Quantification and Calculation:

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of Fmoc-2-iodo-L-phenylalanine in the tested solvent at the specified temperature.

-

Visualization of Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of the molecular factors influencing solubility and the experimental workflow for its determination.

Caption: Key molecular components of Fmoc-2-iodo-L-phenylalanine and their impact on its solubility.

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion and Future Perspectives

Fmoc-2-iodo-L-phenylalanine is a valuable and versatile building block in modern peptide chemistry.[7] Its solubility profile, largely dictated by the hydrophobic nature of the Fmoc group and the iodinated phenyl ring, renders it highly compatible with standard solid-phase peptide synthesis protocols that utilize polar aprotic solvents. While this guide provides a robust framework for understanding and predicting its behavior, it is the synthesis of theoretical knowledge and empirical validation that will ultimately lead to the most successful and reproducible outcomes in the laboratory. As the field of peptide therapeutics continues to evolve, a deep understanding of the physicochemical properties of such modified amino acids will remain an indispensable asset for researchers and drug developers alike.

References

- The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. (URL: )

- A Comparative Guide to the Characterization of Peptides Containing Fmoc-Phe(4-Br)-OH - Benchchem. (URL: )

- Fmoc-2-iodo-D-phenylalanine - LabSolutions | Lab Chemicals & Equipment. (URL: )

- Fmoc-2-iodo-L-phenylalanine - Chem-Impex. (URL: )

- Fmoc-Phe-OH | Amino Acid Deriv

-

Fmoc-Phe-OH; CAS 35661-40-6 - Aapptec Peptides. (URL: [Link])

- Solubility of Fmoc-Phe(4-Br)-OH in different solvents - Benchchem. (URL: )

-

Hydrogels of halogenated Fmoc-short peptides for potential application in tissue engineering - PubMed. (URL: [Link])

- In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine (CAS 199110-64-0) - Benchchem. (URL: )

- Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research - Benchchem. (URL: )

-

Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids - CentAUR. (URL: [Link])

-

Self-Assembly Properties of Xylene-Derived Constitutional Isomers of Fmoc-Phenylalanine - PMC - PubMed Central. (URL: [Link])

-

Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation - ResearchGate. (URL: [Link])

-

Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem - NIH. (URL: [Link])

- US8415454B2 - Process for the manufacture of peptides - Google P

Sources

A Senior Application Scientist's Guide to Fmoc-2-iodo-L-phenylalanine: Sourcing, Synthesis, and Strategic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Incorporating 2-Iodo-L-phenylalanine

In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated amino acids, and specifically 2-iodophenylalanine, offer a unique and powerful toolset. The presence of an iodine atom on the phenyl ring of phenylalanine introduces a sterically demanding and electronically distinct moiety that can significantly influence peptide conformation, binding affinity, and metabolic stability. More importantly, the carbon-iodine bond serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the late-stage functionalization of peptides with a diverse array of chemical groups. This guide provides a comprehensive technical overview for researchers, from sourcing high-quality Fmoc-2-iodo-L-phenylalanine to its efficient incorporation into peptides and subsequent chemical modifications.

Part 1: Commercial Suppliers of Fmoc-2-iodo-L-phenylalanine

The successful synthesis of peptides containing 2-iodophenylalanine begins with the procurement of high-purity, well-characterized starting material. Several reputable suppliers offer Fmoc-2-iodo-L-phenylalanine, and the choice of vendor can impact the quality of the final peptide, as well as the cost and timeline of the research. Below is a comparative summary of key commercial suppliers.

| Supplier | Purity (Typical) | Available Quantities | Price (USD, Representative) | Lead Time (Typical) |

| Chem-Impex | ≥ 98% (HPLC) | 1g, 5g, 25g, Bulk | ~ | Stock to 2 weeks |

| Creative Peptides | Custom Synthesis | Custom | Inquiry-based | Project-dependent |

| Aralez Bio | ≥ 95% | 100mg, 1g, Bulk | ~ | Stock to 2 weeks |

| Parchem | Inquiry | Bulk | Inquiry-based | Inquiry-based |

Note: Prices and lead times are subject to change and should be confirmed with the supplier at the time of ordering.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Iodo-L-phenylalanine

The incorporation of Fmoc-2-iodo-L-phenylalanine into a growing peptide chain using solid-phase peptide synthesis (SPPS) requires consideration of its steric bulk. The ortho-iodine substituent can hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. Therefore, the use of a potent coupling reagent is highly recommended to ensure efficient and complete coupling.

Recommended Coupling Protocol for Fmoc-2-iodo-L-phenylalanine

This protocol is designed for a standard Fmoc-SPPS workflow and is optimized for the sterically hindered nature of Fmoc-2-iodo-L-phenylalanine.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-2-iodo-L-phenylalanine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (2x).

-

-

Coupling of Fmoc-2-iodo-L-phenylalanine:

-

In a separate vessel, dissolve Fmoc-2-iodo-L-phenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. A double coupling (repeating the coupling step with fresh reagents) is recommended for this sterically hindered amino acid to ensure maximum efficiency.

-

Monitor the coupling completion using a Kaiser test. A negative (yellow) result indicates a complete reaction.

-

-

Washing: Wash the resin with DMF (5x) and DCM (2x).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

SPPS workflow for incorporating Fmoc-2-iodo-L-phenylalanine.

Part 3: Post-Synthetic Modification of 2-Iodophenylalanine-Containing Peptides

The true power of incorporating 2-iodophenylalanine lies in its ability to serve as a reactive handle for post-synthetic modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, can be performed on the resin-bound or cleaved peptide to introduce a wide range of functionalities.

On-Resin Suzuki-Miyaura Coupling Protocol

This protocol allows for the arylation of the 2-iodophenylalanine residue while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing 2-iodophenylalanine

-

Arylboronic acid (3-5 eq.)

-

Pd(PPh₃)₄ (0.2 eq.)

-

Aqueous Na₂CO₃ (2M, 4 eq.)

-

DMF/H₂O (3:1)

Procedure:

-

Swell the peptide-resin in the DMF/H₂O solvent mixture.

-

Add the arylboronic acid, Pd(PPh₃)₄, and aqueous Na₂CO₃ to the reaction vessel.

-

Heat the reaction mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

After the reaction is complete, wash the resin thoroughly with DMF, H₂O, and DCM.

-

Proceed with cleavage and purification as described previously.

On-Resin Sonogashira Coupling Protocol

This protocol enables the introduction of an alkyne moiety onto the 2-iodophenylalanine residue.

Materials:

-

Peptide-resin containing 2-iodophenylalanine

-

Terminal alkyne (5 eq.)

-

Pd(PPh₃)₄ (0.2 eq.)

-

CuI (0.4 eq.)

-

DIPEA (10 eq.)

-

DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Add the terminal alkyne, Pd(PPh₃)₄, CuI, and DIPEA to the reaction vessel.

-

Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

-

Wash the resin thoroughly with DMF and DCM.

-

Proceed with cleavage and purification.

Post-synthetic modification of 2-iodophenylalanine-containing peptides.

Part 4: Characterization of Peptides Containing 2-Iodophenylalanine

The successful synthesis and modification of peptides containing 2-iodophenylalanine must be confirmed by rigorous analytical characterization. The two primary techniques for this are reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The introduction of the bulky and relatively hydrophobic 2-iodophenylalanine residue will typically lead to an increase in the retention time of the peptide on a C18 column compared to its non-iodinated counterpart. The magnitude of this shift will depend on the overall sequence and length of the peptide. Further modifications via Suzuki or Sonogashira coupling will also alter the retention time, generally increasing it further due to the addition of aromatic or other hydrophobic groups. A single, sharp peak in the HPLC chromatogram is indicative of a pure peptide.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the correct mass of the synthesized peptide. The incorporation of a 2-iodophenylalanine residue in place of a standard phenylalanine residue will result in a specific mass shift.

-

Mass of Phenylalanine residue: 147.07 g/mol

-

Mass of 2-Iodophenylalanine residue: 273.96 g/mol

-

Expected Mass Shift: +126.89 Da

This characteristic mass shift provides unambiguous evidence for the successful incorporation of the iodinated amino acid. Subsequent modifications will result in further predictable mass changes. For example, a Suzuki coupling with phenylboronic acid would add a phenyl group, resulting in an additional mass increase of 76.05 Da.

Conclusion

Fmoc-2-iodo-L-phenylalanine is a valuable and versatile building block for the synthesis of modified peptides with enhanced properties and novel functionalities. By carefully selecting a reputable supplier, optimizing the SPPS coupling conditions to account for steric hindrance, and leveraging the power of post-synthetic modifications, researchers can unlock new avenues in drug discovery and chemical biology. The analytical techniques of RP-HPLC and mass spectrometry provide the necessary tools to ensure the successful synthesis and characterization of these complex and promising molecules.

References

-

Aralez Bio. Fmoc-2-iodo-L-phenylalanine. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Planas, M., & Bardají, E. (2005). On-resin Suzuki and Sonogashira coupling of p-iodophenylalanine containing peptides. Tetrahedron Letters, 46(31), 5371-5374.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.

An In-depth Technical Guide to the Safe Handling and Application of Fmoc-2-iodo-L-phenylalanine

Introduction and Chemical Profile

Fmoc-2-iodo-L-phenylalanine is a specialized amino acid derivative crucial for advanced peptide synthesis and the development of novel pharmaceuticals.[1] Its structure incorporates two key features: the base-labile Fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino nitrogen and an iodine atom at the ortho position of the phenyl ring.[1] The Fmoc group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), allowing for iterative, controlled elongation of peptide chains under mild basic conditions.[2][3] The iodine atom serves as a versatile functional handle, enabling post-synthesis modifications such as radiolabeling for imaging applications or transition metal-catalyzed cross-coupling reactions to create complex molecular architectures.[1][4]

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and application-specific considerations for Fmoc-2-iodo-L-phenylalanine to ensure its safe and effective use in research and development settings.

Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation of safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 210282-32-9 | [1][5] |

| Molecular Formula | C₂₄H₂₀INO₄ | [1][6] |

| Molecular Weight | 513.32 g/mol | [1][6][7] |

| Appearance | Off-white powder/solid | [1] |

| Melting Point | 125-129 °C | [1] |

| Purity | ≥ 95-98% (typically by HPLC) | [1][6] |

| Solubility | Insoluble in water. Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | [8] |

| Storage | Store refrigerated at 2-8°C, desiccated, and protected from light. | [1][7][9] |

Hazard Identification and Risk Assessment

While many Fmoc-amino acids are not classified as hazardous under GHS/CLP regulations, it is crucial to treat all research chemicals with a high degree of caution.[10][11][12] The primary risks associated with Fmoc-2-iodo-L-phenylalanine in its solid form are mechanical irritation from dust inhalation and direct contact.

GHS Classification and Statements

-

Classification: Not classified as a hazardous substance or mixture according to most available Safety Data Sheets (SDS).[10][11][12][13]

-

Potential Hazards:

-

May cause mild irritation to the respiratory tract upon inhalation of dust.

-

May cause mild skin irritation upon prolonged contact.

-

May cause eye irritation upon contact.

-

Causality: The physical form of the compound as a fine powder increases the risk of aerosolization during handling (e.g., weighing, transferring). Inhalation can lead to mechanical irritation of the respiratory system. The chemical nature, while not acutely toxic, warrants avoidance of direct contact with skin and eyes as a standard practice for chemical hygiene.[10][11]

Risk Assessment Workflow

Before any procedure, a thorough risk assessment is mandatory. This process ensures that potential hazards are identified and controlled.

Caption: Risk assessment process for handling Fmoc-2-iodo-L-phenylalanine.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict handling protocol is the most effective way to minimize exposure and ensure operator safety. The hierarchy of controls should always be applied, prioritizing engineering controls over personal protective equipment.

Hierarchy of Controls

Caption: Hierarchy of controls applied to handling chemical powders.

Engineering and Personal Controls

| Control Type | Specification and Rationale |

| Engineering | Chemical Fume Hood or Ventilated Balance Enclosure: Mandatory for all manipulations of the solid compound, especially weighing. This contains fine powders, preventing inhalation and contamination of the lab environment.[10][11] |

| Administrative | Standard Operating Procedures (SOPs): Detailed, task-specific SOPs must be in place. Training: Personnel must be trained on the specific hazards and handling procedures for this compound. Labeling: All containers must be clearly labeled. |

| PPE: Eye/Face | Safety Glasses with Side-Shields: Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Essential to protect against accidental splashes or airborne particles.[10][11] |

| PPE: Hand | Nitrile Gloves: Inspect gloves for integrity before use. Use proper removal technique to avoid contaminating skin. Change gloves immediately if contaminated.[10][11] |

| PPE: Body | Laboratory Coat: Provides a removable barrier to protect skin and personal clothing from contamination. |

Protocol: Weighing and Dissolving the Solid Compound

This protocol is designed to be self-validating by incorporating steps that minimize contamination and exposure.

-

Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves).

-

Engineering Control: Perform all steps inside a certified chemical fume hood or a ventilated balance enclosure.

-

Decontamination: Wipe down the balance and surrounding surfaces with 70% ethanol before and after use.

-

Weighing:

-

Use a clean, anti-static weigh boat or appropriate glassware.

-

Carefully transfer the desired amount of Fmoc-2-iodo-L-phenylalanine powder using a clean spatula. Avoid creating dust.

-

Close the primary container immediately after dispensing.

-

-

Dissolution:

-

Place the weigh boat or glassware containing the powder into the final reaction vessel or flask.

-